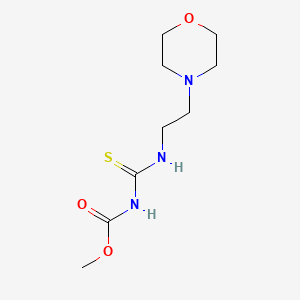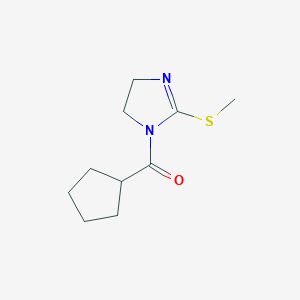![molecular formula C23H28N4O2S B2678158 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-cyclopentylacetamide CAS No. 1261004-82-3](/img/structure/B2678158.png)
2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-cyclopentylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C24H30N4O2S. The exact structure would involve the specific arrangement of these atoms in space, and the bonds between them. This information is typically obtained through techniques such as X-ray crystallography or NMR spectroscopy. Unfortunately, the specific structural details for this compound are not available in the retrieved sources.Aplicaciones Científicas De Investigación
Antitumor and Antimicrobial Agents
Antitumor Agents
Several studies have explored the role of similar pyrrolo[2,3-d]pyrimidine derivatives as potent antitumor agents. For instance, classical and nonclassical analogues of similar compounds have been synthesized as potential dihydrofolate reductase (DHFR) inhibitors with significant antitumor properties (Gangjee et al., 2007). Another study focused on designing and synthesizing classical antifolates with pyrrolo[2,3-d]pyrimidine rings, which showed potential as dual inhibitors of DHFR and thymidylate synthase in antitumor applications (Gangjee et al., 2005).
Antimicrobial Agents
Compounds with pyrrolo[2,3-d]pyrimidine structure have also been evaluated for their antimicrobial activity. One study utilized a key intermediate similar in structure for synthesizing new heterocycles with demonstrated antimicrobial properties (Bondock et al., 2008). This indicates the potential utility of 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-cyclopentylacetamide in similar contexts.
Catalysts and Inhibitors
Catalysis
Certain pyrrolo[2,3-d]pyrimidine derivatives have been used as catalysts in green chemistry. For example, their use in the synthesis of new pyrrolo[2,3-d]pyrimidin-4-ones via cyclocondensation, highlighting their role as catalysts in environmentally friendly chemical processes (Davoodnia et al., 2010).
Inhibitors of Enzymes and Receptors
The pyrrolo[2,3-d]pyrimidine scaffold has been utilized in the synthesis of compounds that act as inhibitors of various enzymes and receptors. This includes their role in inhibiting the histamine H4 receptor, indicating potential in treating inflammatory and pain conditions (Altenbach et al., 2008).
Anti-Hyperglycemic and Antiviral Activities
Anti-Hyperglycemic Compounds
Research into spiro derivatives of pyrrolopyrimidines, which share structural similarities, has shown promising results as anti-hyperglycemic agents (Fatahala et al., 2018).
Antiviral Properties
Studies on pyrrolo[2,3-d]pyrimidine nucleoside antibiotics and their synthetic analogues, which include similar structures, have demonstrated substantial antiviral activities against a range of viruses (Bergstrom et al., 1984).
Safety and Hazards
The safety and hazards associated with this compound are not provided in the available literature. As with any chemical compound, handling should be done with appropriate safety precautions to prevent exposure and potential harm. This compound is not intended for human or veterinary use, suggesting that it may have harmful effects if ingested or otherwise introduced into the body.
Direcciones Futuras
The future research directions for this compound could involve further studies on its antiviral activity, given that similar compounds have shown such activity . Additionally, research could be conducted to determine its physical and chemical properties, safety profile, and potential uses in other applications. As always, any future research should be conducted following appropriate ethical guidelines and safety procedures.
Propiedades
IUPAC Name |
2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2S/c1-2-3-13-27-22(29)21-20(18(14-24-21)16-9-5-4-6-10-16)26-23(27)30-15-19(28)25-17-11-7-8-12-17/h4-6,9-10,14,17,24H,2-3,7-8,11-13,15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWJXDYWJMQBJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

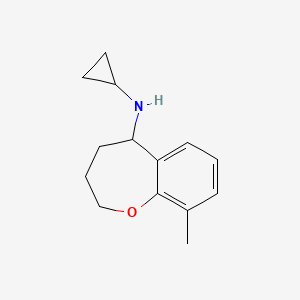
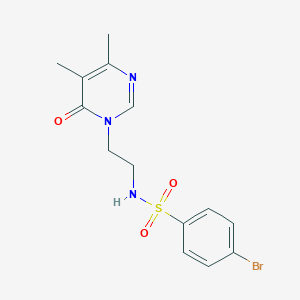
![2,5-dimethyl-3-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2678082.png)
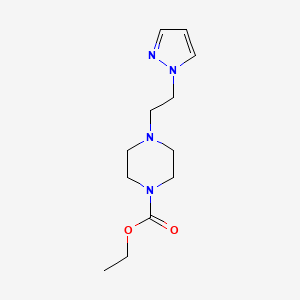
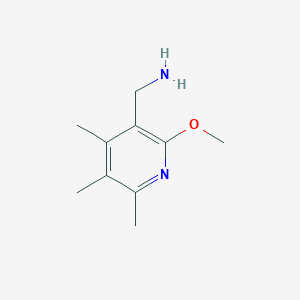
![N-Methyl-N-[2-oxo-2-[4-[(2-oxopiperidin-1-yl)methyl]piperidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2678088.png)
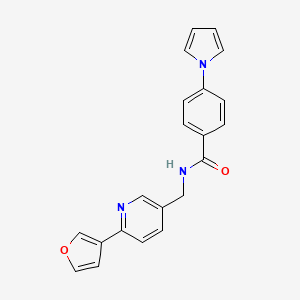
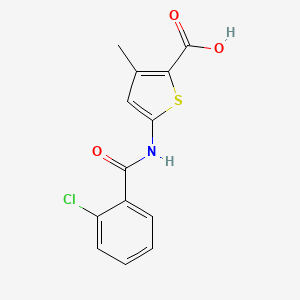
![3-(3-Iodo-1-bicyclo[1.1.1]pentanyl)oxetane](/img/structure/B2678091.png)

![tert-butyl [(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate](/img/no-structure.png)
